3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring. The 2-methoxyphenyl group is attached to the third position of the chromen-2-one core, and an acetate group is attached to the seventh position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst, such as sulfuric acid, to form the chromen-2-one core. Finally, the acetate group is introduced by reacting the chromen-2-one derivative with acetic anhydride in the presence of a base, such as pyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of the intermediate chalcone, cyclization to form the chromen-2-one core, and acetylation to introduce the acetate group. Reaction conditions are optimized to ensure high yield and purity of the final product. Solvents such as ethanol or methanol are commonly used, and reaction temperatures are carefully controlled to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also exert anti-inflammatory effects by modulating the activity of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyphenyl)-2-oxo-2H-chromen-7-yl acetate
- 3-(2-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate
- 3-(2-nitrophenyl)-2-oxo-2H-chromen-7-yl acetate
Uniqueness
3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is unique due to the presence of the 2-methoxyphenyl group, which imparts specific chemical and biological properties. The methoxy group enhances the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and increasing its bioavailability. This structural feature also influences the compound’s reactivity and stability, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-2-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-13-8-7-12-9-15(18(20)23-17(12)10-13)14-5-3-4-6-16(14)21-2/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRRHCFKRNZNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.